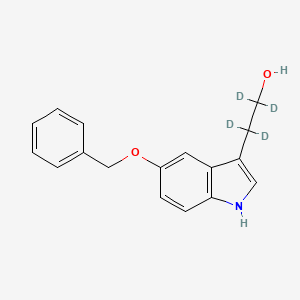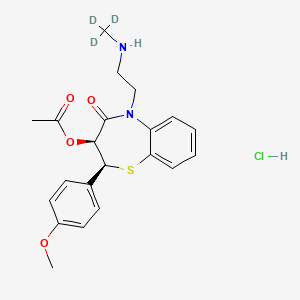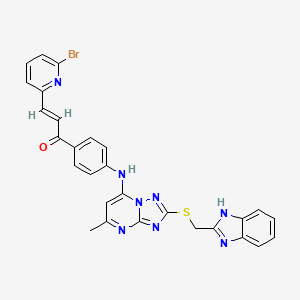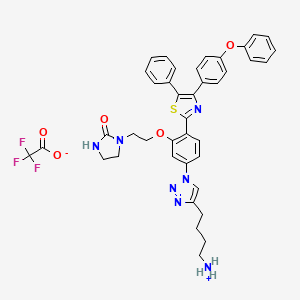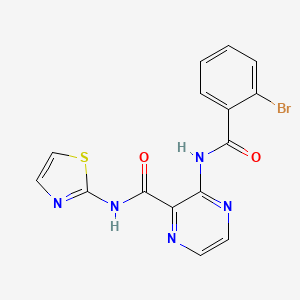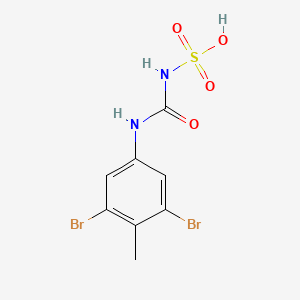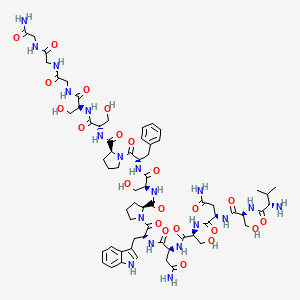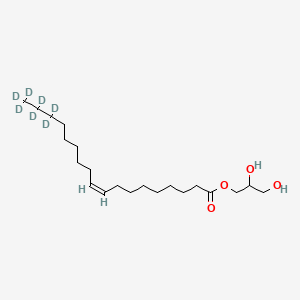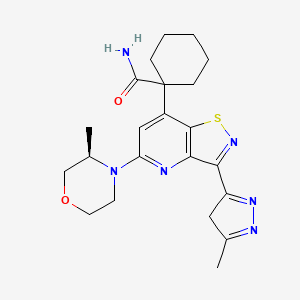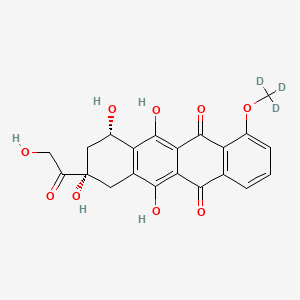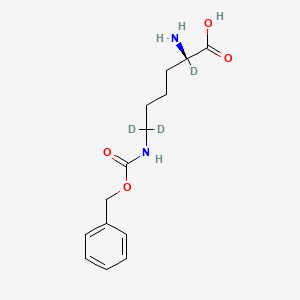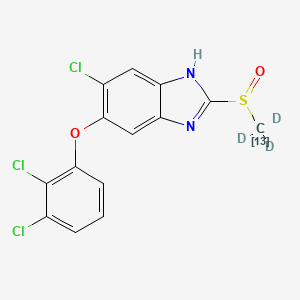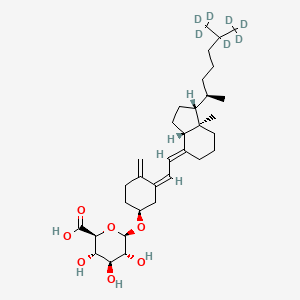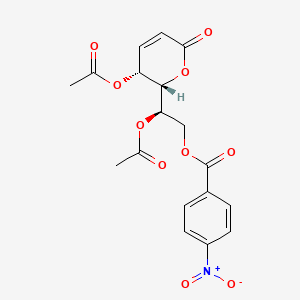
Antitumor agent-65
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-65 is a novel compound that has shown significant promise in the field of cancer treatment. It is designed to target and inhibit the growth of cancer cells, thereby reducing tumor size and preventing metastasis. This compound is part of a new generation of antitumor agents that aim to provide more effective and less toxic treatment options for cancer patients.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-65 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route starts with the cyclization of compounds using the Biginelli reaction to form the pyrimidine parent nucleus . This is followed by condensation reactions using acetonitrile as the solvent and triethylamine as the acid-binding agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-65 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Antitumor agent-65 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a therapeutic agent in preclinical and clinical trials for various types of cancer.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
The mechanism of action of antitumor agent-65 involves its interaction with specific molecular targets within cancer cells. It binds to DNA and disrupts the replication process, leading to cell cycle arrest and apoptosis . Additionally, it may inhibit key signaling pathways that are essential for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Antitumor agent-65 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based drug that also targets DNA but has a different mechanism of action and side effect profile.
Pyrimidine Derivatives: These compounds share structural similarities with this compound and are used in cancer treatment due to their ability to interfere with DNA synthesis.
Uniqueness: this compound stands out due to its high specificity for cancer cells and its ability to induce apoptosis without causing significant damage to healthy cells. This makes it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C18H17NO10 |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C18H17NO10/c1-10(20)27-14-7-8-16(22)29-17(14)15(28-11(2)21)9-26-18(23)12-3-5-13(6-4-12)19(24)25/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1 |
Clé InChI |
JNROSBHHOCSGAO-INMHGKMJSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C |
SMILES canonique |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


